molecular formula C13H16ClNO3 B2525469 Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate CAS No. 874594-07-7

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate

Cat. No.: B2525469
CAS No.: 874594-07-7
M. Wt: 269.73
InChI Key: GESLXRGTYPUURY-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.73. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility

Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate and its derivatives demonstrate considerable versatility in organic synthesis. For instance, reactions of similar compounds have led to the formation of diverse heterocycles, highlighting the potential of such compounds in constructing complex molecular architectures. The synthesis of heterocycles featuring a cyclopropyl substituent through reactions with chloroacetone, ammonia, benzaldehyde, and benzoquinone exemplifies the compound's utility in generating structurally diverse molecules with potential applications across various fields of chemistry and pharmacology (Pokhodylo, Matiichuk, & Obushak, 2010).

Biological Evaluation

Derivatives of this compound have been studied for their biological activities, including antimicrobial and cytotoxic effects. The synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety, which demonstrated effective inhibition against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, signify the potential therapeutic applications of compounds related to this compound (Boztaş et al., 2019).

Reactivity and Ring Transformations

The compound's reactivity has been explored in various synthetic contexts, showing its capability to undergo ring transformations and participate in the construction of complex molecular frameworks. For example, the facile construction of spirocyclopropane anellated heterocycles through reactions with bidentate nucleophiles under phase transfer catalysis conditions illustrates the reactivity of chloro-cyclopropylidenacetate derivatives, a close relative of the compound , enabling the synthesis of novel heterocyclic structures (Meijere et al., 1989).

Future Directions

Pyrrole derivatives are of great interest in medicinal chemistry due to their presence in many biologically active compounds . Therefore, the study and development of new pyrrole compounds, including potentially “Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate”, is a promising direction for future research .

Properties

IUPAC Name

methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-7-11(10(16)6-14)12(13(17)18-3)8(2)15(7)9-4-5-9/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESLXRGTYPUURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2CC2)C)C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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